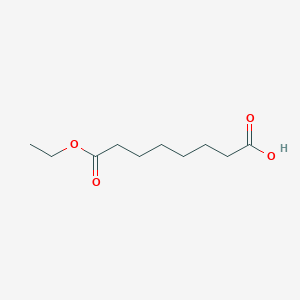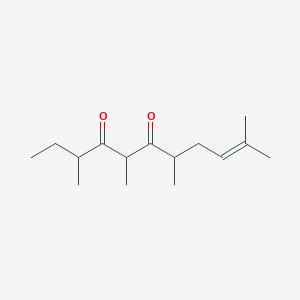
3,5,7,10-Tetramethylundec-9-ene-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,7,10-Tetramethylundec-9-ene-4,6-dione, also known as TOD, is a key intermediate in the synthesis of Vitamin E. It is a yellow crystalline solid that is highly reactive and has a unique chemical structure. TOD has been the subject of scientific research due to its potential applications in the field of medicine, specifically in the treatment of diseases related to oxidative stress.
作用机制
3,5,7,10-Tetramethylundec-9-ene-4,6-dione's antioxidant properties are due to its ability to scavenge ROS and neutralize their harmful effects. 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to be particularly effective in scavenging hydroxyl radicals, which are highly reactive and can cause significant damage to cells. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to inhibit lipid peroxidation, which is a process that occurs when ROS attack and damage the lipids in cell membranes.
生化和生理效应
3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3,5,7,10-Tetramethylundec-9-ene-4,6-dione can protect cells against oxidative stress, reduce inflammation, and improve mitochondrial function. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to have a positive effect on cognitive function and memory.
实验室实验的优点和局限性
One advantage of using 3,5,7,10-Tetramethylundec-9-ene-4,6-dione in lab experiments is its high reactivity, which makes it a useful intermediate in the synthesis of other compounds. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione's antioxidant properties make it a useful tool for studying the effects of oxidative stress on cells. However, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione's high reactivity also makes it difficult to handle and store, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 3,5,7,10-Tetramethylundec-9-ene-4,6-dione. One area of interest is the development of new synthetic methods for 3,5,7,10-Tetramethylundec-9-ene-4,6-dione that are more efficient and environmentally friendly. Additionally, there is potential for 3,5,7,10-Tetramethylundec-9-ene-4,6-dione to be used in the development of new drugs for the treatment of diseases related to oxidative stress. Further research is needed to fully understand the biochemical and physiological effects of 3,5,7,10-Tetramethylundec-9-ene-4,6-dione and its potential applications in the field of medicine.
合成方法
3,5,7,10-Tetramethylundec-9-ene-4,6-dione is primarily synthesized through the reaction of 3,5,7,10-tetramethylundec-2-ene-1,11-diol with a variety of oxidizing agents. The most common oxidizing agents used in the synthesis of 3,5,7,10-Tetramethylundec-9-ene-4,6-dione are chromium trioxide, potassium permanganate, and lead tetraacetate. The reaction is typically carried out in a solvent such as acetone or acetic acid.
科学研究应用
3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has antioxidant properties, which can help protect cells against oxidative stress. Oxidative stress is a process that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This imbalance can lead to cell damage and has been linked to a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
13851-08-6 |
|---|---|
产品名称 |
3,5,7,10-Tetramethylundec-9-ene-4,6-dione |
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC 名称 |
3,5,7,10-tetramethylundec-9-ene-4,6-dione |
InChI |
InChI=1S/C15H26O2/c1-7-11(4)14(16)13(6)15(17)12(5)9-8-10(2)3/h8,11-13H,7,9H2,1-6H3 |
InChI 键 |
BZBFBQMTXDLSPW-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
规范 SMILES |
CCC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
其他 CAS 编号 |
13851-08-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)
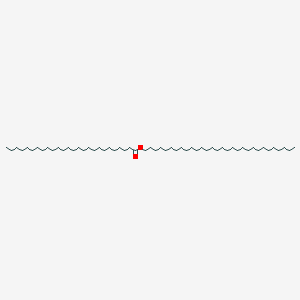
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
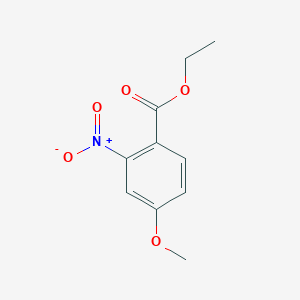
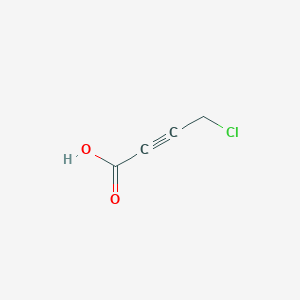
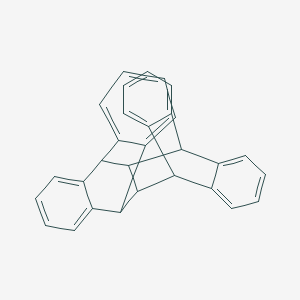
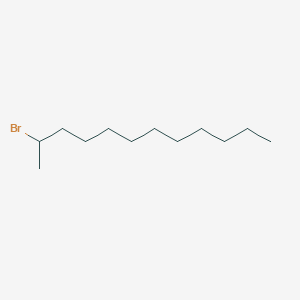
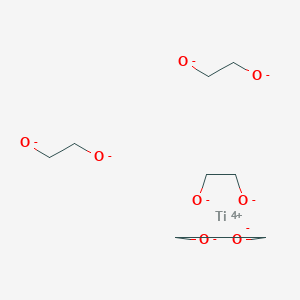
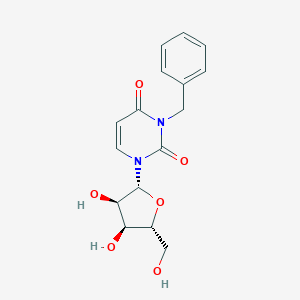
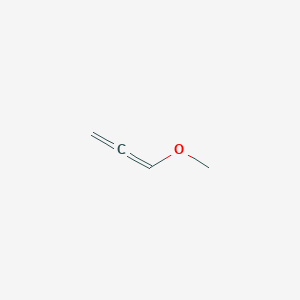
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
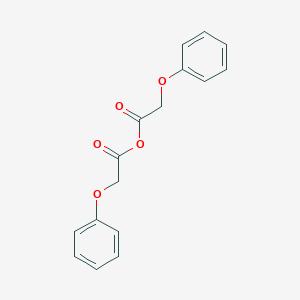
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
